

Application Notes and Protocols for Clinical Trial Design in Stargardt Disease Therapeutics

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Introduction

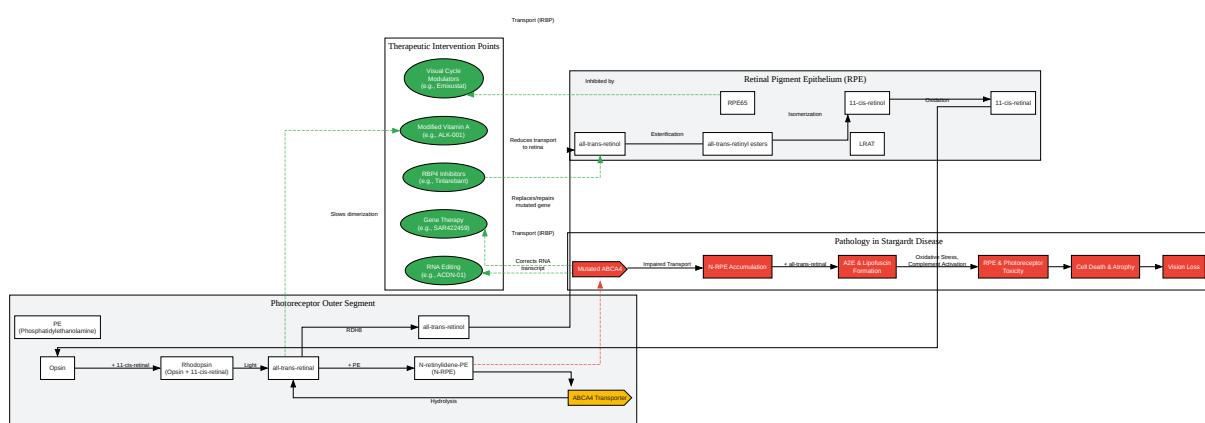
Stargardt disease (STGD) is the most prevalent form of inherited macular dystrophy, primarily affecting children and young adults, leading to progressive central vision loss.^{[1][2]} The disease is most commonly caused by mutations in the ABCA4 gene, which result in an autosomal recessive inheritance pattern (STGD1).^{[2][3]} The dysfunction of the ABCA4 protein disrupts the normal visual cycle, leading to the accumulation of toxic bisretinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2E), within retinal pigment epithelium (RPE) and photoreceptor cells.^{[1][4][5]} This accumulation, forming lipofuscin, triggers cellular stress, inflammation, and ultimately leads to the degeneration of the RPE and photoreceptors, causing vision loss.^{[5][6]}

The development of therapeutics for Stargardt disease faces unique challenges inherent to rare diseases with a slow and variable progression rate. Consequently, designing informative and efficient clinical trials is paramount. These application notes provide a comprehensive guide to the critical components of clinical trial design for Stargardt disease therapeutics, including patient selection, appropriate endpoints, and detailed protocols for key assessments.

Pathophysiology and Therapeutic Targets

The underlying mechanism of Stargardt disease centers on the disruption of the visual cycle due to faulty ABCA4 protein. Understanding this pathway is crucial for identifying therapeutic targets.

The Visual Cycle and Pathogenesis of Stargardt Disease



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Caption: Pathophysiology of Stargardt disease and therapeutic targets.

Clinical Trial Design Considerations

Designing clinical trials for Stargardt disease requires careful consideration of the patient population, study duration, and endpoints to ensure that a therapeutic effect can be reliably detected against the background of slow disease progression.

Patient Selection Criteria

Proper patient selection is critical for the success of a clinical trial. Key inclusion and exclusion criteria often include:

Criteria Category	Inclusion Criteria	Exclusion Criteria
Diagnosis	Clinical diagnosis of Stargardt disease (STGD1). [6]	Concurrent medical or ocular conditions that could confound assessments (e.g., diabetic retinopathy, glaucoma, choroidal neovascularization). [6]
Genetics	Confirmed presence of at least two disease-causing mutations in the ABCA4 gene. [6]	Absence of confirmed ABCA4 mutations.
Age	Varies by trial, often includes pediatric and adult populations (e.g., 8 to 70 years). [6]	N/A
Visual Function	Wide range of visual acuity may be accepted.	N/A
Retinal Structure	Presence of at least one well-demarcated area of significantly reduced fundus autofluorescence (FAF). [6]	Extensive central atrophy that would preclude meaningful measurement of progression.
Prior/Concomitant Medications	Washout period for disallowed medications.	Use of high-dose vitamin A or beta-carotene supplements, or oral retinoids. [6]
Prior/Concomitant Procedures	Sufficient time elapsed since any intraocular surgery or injections (e.g., >90 days). [6]	Prior gene therapy, stem cell therapy, or retinal implant. [7]
General Health	Generally healthy as judged by the investigator. [6]	Clinically significant abnormal laboratory results; active or historical liver disorder. [6] Pregnancy or lactation. [6]

Endpoints in Stargardt Disease Clinical Trials

Given the slow progression of Stargardt disease, traditional endpoints like Best-Corrected Visual Acuity (BCVA) may be insensitive over the typical duration of a clinical trial.[\[1\]](#)[\[8\]](#) Therefore, a combination of functional and structural endpoints is often employed.

Endpoint Category	Primary Endpoint	Secondary/Exploratory Endpoints
Structural	Rate of lesion growth: Measured by fundus autofluorescence (FAF) as the area of definitely decreased autofluorescence (DDAF) or questionably decreased autofluorescence (QDAF).	Retinal thickness and volume measured by Spectral-Domain Optical Coherence Tomography (SD-OCT).
Functional	Change in retinal sensitivity: Measured by microperimetry, assessing mean sensitivity (MS) across the macula or in specific regions. [1] [9]	Change in Best-Corrected Visual Acuity (BCVA). [1] Number of deep scotoma points on microperimetry. [1] Reading speed.
Electrophysiological	N/A	Changes in electroretinography (ERG), including full-field ERG (ffERG) and multifocal ERG (mfERG) to assess photoreceptor and bipolar cell function.
Patient-Reported Outcomes	N/A	Quality of life questionnaires. Mobility assessments.

Summary of Recent and Ongoing Clinical Trials

A variety of therapeutic modalities are currently under investigation for Stargardt disease. The following table summarizes key parameters from selected clinical trials.

Therapeutic Agent (Sponsor)	Therapeutic Modality	Phase	Key Endpoints	Sample Size (Approx.)	Duration
Tinlarebant (Belite Bio)	Oral RBP4 inhibitor	3	Reduction in retinal lesion growth rate. [3][10]	104	24 months
ALK-001 (Gildeuretinol) (Alkeus Pharmaceuticals)	Oral modified vitamin A	2/3	Safety, tolerability, effect on lesion progression. [6][11]	50-80	24 months
OCU410ST (Ocugen)	Gene Therapy (AAV-RORA)	2/3	Modifier Safety and efficacy.[11]	51	15 months
ACDN-01 (Ascidian Therapeutics)	RNA Exon Editor	1/2	Safety, tolerability, preliminary efficacy.[12] [13]	13	Multi-year
MCO-010 (Nanoscope Therapeutics)	Optogenetic Therapy	3	Safety, change in BCVA.[11] [14]	60	48 weeks (Phase 2)
SB-007 (SpliceBio)	Protein Splicing Therapy	1/2	Forthcoming. [11]	N/A	N/A

Experimental Protocols

Detailed and standardized protocols are essential for data consistency and reliability in multicenter clinical trials.

Fundus Autofluorescence (FAF) Imaging

Objective: To quantify the area of retinal atrophy.

Protocol:

- Patient Preparation: Dilate the pupils of the patient using a standard mydriatic agent. Allow sufficient time for maximal dilation.
- Image Acquisition:
 - Use a standardized fundus camera or scanning laser ophthalmoscope (SLO) with FAF capabilities (e.g., Heidelberg Spectralis).
 - Use a standard excitation wavelength (e.g., 488 nm) and emission filter (e.g., >500 nm).
 - Acquire high-resolution, wide-field images centered on the fovea. A 55-degree lens is often used.
 - Ensure consistent illumination and focus across all study visits.
- Image Analysis:
 - Images are typically analyzed by a central reading center to ensure consistency.
 - Specialized software is used to manually or semi-automatically delineate the boundaries of atrophic lesions, characterized by definitely decreased autofluorescence (DDAF).
 - The area of the lesion is calculated in square millimeters.
 - The rate of change in the lesion area is determined over time.

Microperimetry

Objective: To precisely map retinal sensitivity in the macula.

Protocol:

- Patient Preparation: Pupil dilation is typically required.
- Procedure:
 - Use a standardized microperimeter (e.g., Nidek MP-1 or MP-3).
 - A standardized grid pattern of test points is used, often covering the central 20 degrees of the retina (e.g., 68-point grid).[\[1\]](#)
 - The patient is instructed to fixate on a central target.
 - The instrument projects stimuli of varying light intensity at the predetermined retinal locations.
 - The patient indicates when they see a stimulus by pressing a button.
 - The instrument determines the threshold of light sensitivity at each point, measured in decibels (dB).
- Data Analysis:
 - Calculate the mean retinal sensitivity across all points or within specific regions (e.g., foveal, perifoveal).[\[1\]](#)
 - Quantify the number of points with normal sensitivity, relative scotomas, and deep (or absolute) scotomas.
 - Track changes in these parameters over the course of the study.

Full-Field Electroretinography (ffERG)

Objective: To assess the global function of retinal cells (rods and cones).

Protocol:

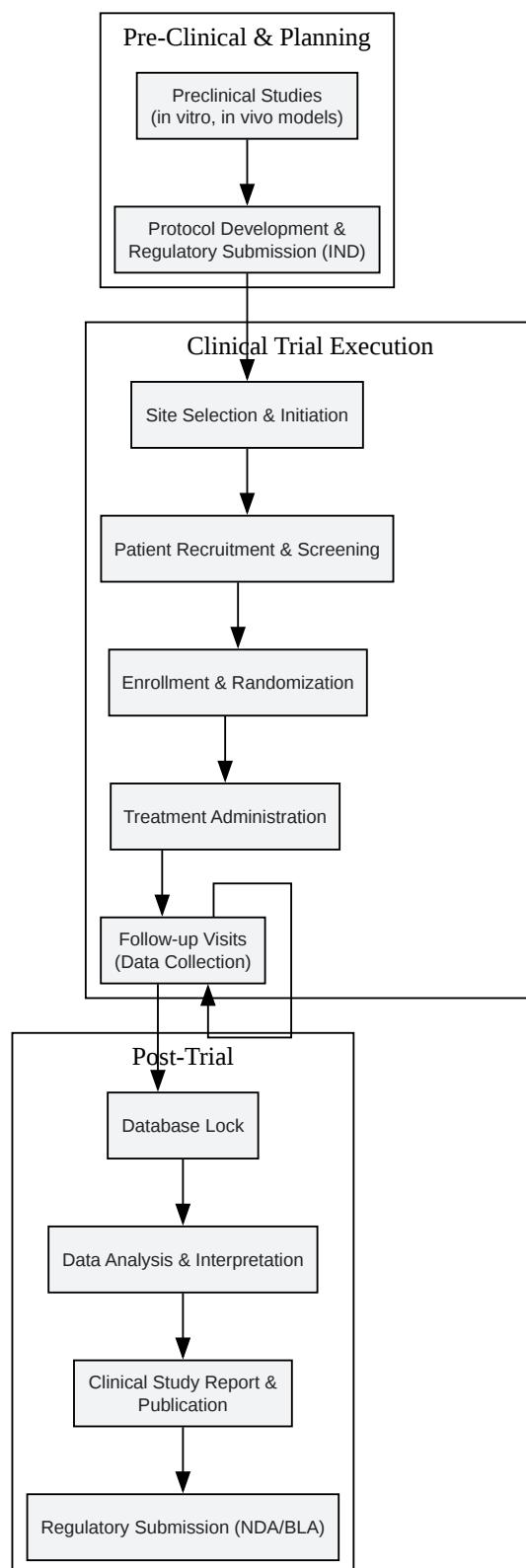
- Patient Preparation:

- Pupils are fully dilated.
- For scotopic (rod-mediated) recordings, the patient must be dark-adapted for a minimum of 30 minutes.
- For photopic (cone-mediated) recordings, the patient is light-adapted to a standard background illumination for approximately 10 minutes.
- Procedure:
 - A recording electrode (e.g., DTL fiber, contact lens electrode) is placed on the cornea or lower conjunctiva. Reference and ground electrodes are placed on the skin near the eye.
 - The patient is positioned in front of a Ganzfeld dome, which provides uniform retinal illumination.
 - A series of light flashes of defined intensity and duration are presented.
 - The electrical responses from the retina (a-wave, originating from photoreceptors, and b-wave, originating from bipolar cells) are recorded.
- Data Analysis:
 - Measure the amplitude (in microvolts) and implicit time (in milliseconds) of the a- and b-waves for each stimulus condition.
 - Compare these values to normative data and track changes over time.

Experimental and Logical Workflows

Visualizing the workflow of a clinical trial and the patient journey can aid in planning and execution.

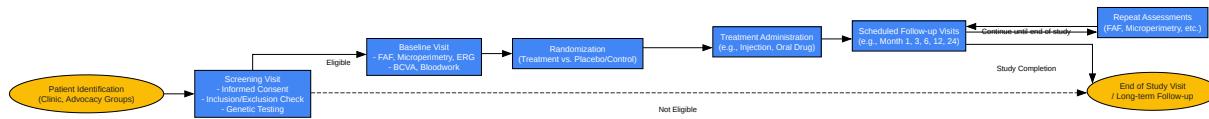
General Clinical Trial Workflow



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Caption: A generalized workflow for a Stargardt disease clinical trial.

Patient Journey in a Clinical Trial



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Caption: The journey of a patient through a Stargardt disease clinical trial.

Conclusion

The landscape of Stargardt disease therapeutics is rapidly evolving, with numerous promising agents in the clinical pipeline. The success of these trials hinges on robust and thoughtfully designed protocols. By employing sensitive and relevant endpoints, such as FAF and microperimetry, and adhering to standardized procedures, researchers can more effectively evaluate the safety and efficacy of novel treatments. Natural history studies, like ProgSTAR, have been instrumental in informing trial design and will continue to be a valuable resource for the field.^{[4][9][11]} As our understanding of the disease deepens, so too will our ability to conduct clinical trials that bring us closer to an effective therapy for patients with Stargardt disease.

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